REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[C:9]([C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:19])[NH:6]2.FC1C=C(C(=O)C)C=C2C=1CC(=O)N2.COC1C=C(C(=O)C2C=CC=CC=2)C=C2C=1CC(=O)N2.COC1C=C(C(=O)CCC)C=C2C=1CC(=O)N2.C1(C(C2C=C3C(CC(=O)N3)=CC=2)=O)SC=CC=1.C1SC=CC=1C(C1C=C2C(CC(=O)N2)=CC=1)=O.CC1C=C(C(=O)C2SC=CC=2)C=C2C=1CC(=O)N2.CSC1C=C(C(=O)C2C=CSC=2)C=C2C=1CC(=O)N2.FC1C=C(C(=O)C2SC=CC=2)C=C2C=1CC(=O)N2>>[C:11]([C:9]1[CH:8]=[C:7]2[C:3]([CH2:4][C:5](=[O:19])[NH:6]2)=[CH:2][CH:10]=1)(=[O:18])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1
|
Name
|
6-n-butyryloxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-fluoro-6-(2-thenoyl)oxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C2CC(NC2=CC(=C1)C(C1=CC=CS1)=O)=O
|
Name
|
4-chloro-6-benzoyloxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2CC(NC2=CC(=C1)C(C1=CC=CC=C1)=O)=O
|
Name
|
4-fluoro-6-acetyloxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C2CC(NC2=CC(=C1)C(C)=O)=O
|
Name
|
4-methoxy-6-benzoyloxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2CC(NC2=CC(=C1)C(C1=CC=CC=C1)=O)=O
|
Name
|
4-methoxy-6-butyryloxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2CC(NC2=CC(=C1)C(CCC)=O)=O
|
Name
|
6-(2-thenoyl)oxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)C1=CC=C2CC(NC2=C1)=O
|
Name
|
6-(3-thenoyl)oxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CS1)C(=O)C1=CC=C2CC(NC2=C1)=O
|
Name
|
4-methyl-6-(2-thenoyl)oxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C2CC(NC2=CC(=C1)C(C1=CC=CS1)=O)=O
|
Name
|
4-methylthio-6-(3-thenoyl)oxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=C2CC(NC2=CC(=C1)C(C1=CSC=C1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are prepared
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C2CC(NC2=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |